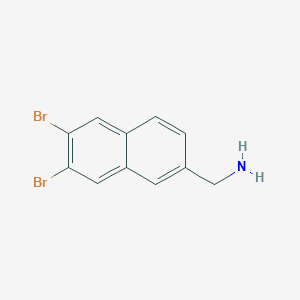
(6,7-Dibromonaphthalen-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-Dibromonaphthalen-2-yl)methanamine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions of the naphthalene ring, and a methanamine group attached to the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dibromonaphthalen-2-yl)methanamine typically involves the bromination of naphthalene followed by the introduction of the methanamine group. One common method is as follows:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 6 and 7 positions.
Introduction of Methanamine Group: The dibromonaphthalene derivative is then reacted with formaldehyde and ammonia or a suitable amine source under reductive amination conditions to introduce the methanamine group at the 2 position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(6,7-Dibromonaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding naphthalen-2-ylmethanamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines are often employed in substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthalen-2-ylmethanamine
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
(6,7-Dibromonaphthalen-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6,7-Dibromonaphthalen-2-yl)methanamine involves its interaction with specific molecular targets. The bromine atoms and methanamine group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6,7-Dimethoxynaphthalen-2-yl)methanamine: Similar structure but with methoxy groups instead of bromine atoms.
(6-Bromopyridin-2-yl)methanamine: Contains a pyridine ring instead of a naphthalene ring.
Methenamine: A simpler amine compound with different applications.
Uniqueness
(6,7-Dibromonaphthalen-2-yl)methanamine is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and potential applications. The combination of the naphthalene ring and methanamine group also provides a versatile scaffold for further chemical modifications.
Propriétés
Formule moléculaire |
C11H9Br2N |
|---|---|
Poids moléculaire |
315.00 g/mol |
Nom IUPAC |
(6,7-dibromonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H9Br2N/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H,6,14H2 |
Clé InChI |
BYFLXMZUGVPLHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2C=C1CN)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


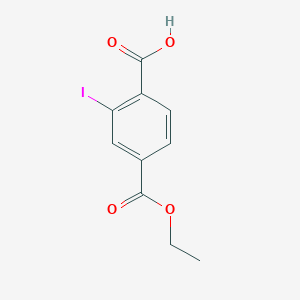
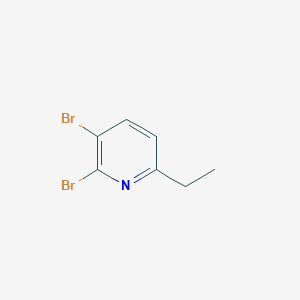
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
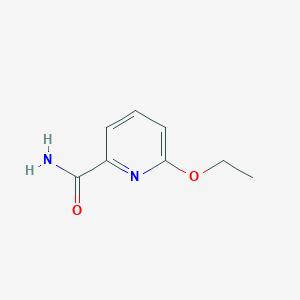
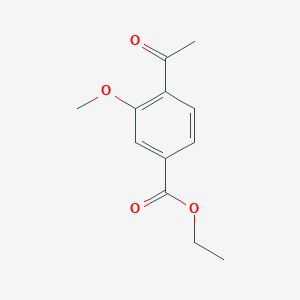
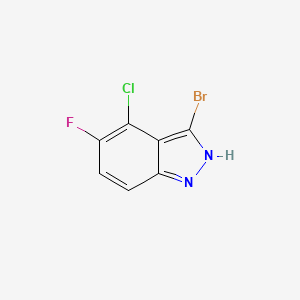
![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)
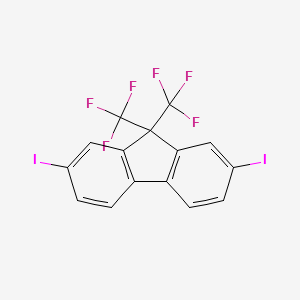
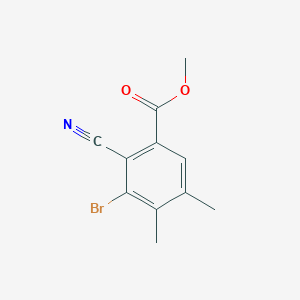
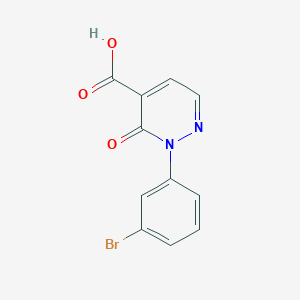

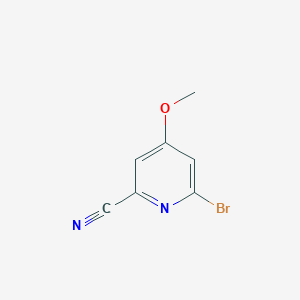
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
